Chemical structure and properties of 1-(4-Methylpiperazin-1-yl)propan-2-amine
Chemical structure and properties of 1-(4-Methylpiperazin-1-yl)propan-2-amine
An In-Depth Technical Guide to 1-(4-Methylpiperazin-1-yl)propan-2-amine: Structure, Properties, and Synthetic Considerations
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical compound 1-(4-Methylpiperazin-1-yl)propan-2-amine. It provides a detailed overview of its chemical structure, physicochemical properties, potential synthetic pathways, and the significance of its structural motifs in medicinal chemistry.
Introduction and Chemical Identity
1-(4-Methylpiperazin-1-yl)propan-2-amine is a diamine derivative characterized by a central piperazine ring, a common scaffold in numerous pharmacologically active compounds.[1] The molecule integrates a 1-methylpiperazine moiety with a propan-2-amine side chain. This unique combination of a tertiary amine within the heterocyclic ring and a primary amine on the aliphatic chain imparts specific chemical characteristics that are of interest in the exploration of novel chemical entities for drug discovery.
The fundamental details of this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-methylpiperazin-1-yl)propan-2-amine | PubChem |
| Molecular Formula | C8H19N3 | [2] |
| CAS Number | 54151-53-0 | |
| Monoisotopic Mass | 157.1579 Da | [2] |
| SMILES | CC(CN1CCN(CC1)C)N | [2] |
| InChI | InChI=1S/C8H19N3/c1-8(9)7-11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3 | [2] |
Chemical Structure and Physicochemical Properties
The molecular structure of 1-(4-Methylpiperazin-1-yl)propan-2-amine is foundational to its chemical behavior and potential biological activity.
Figure 1: 2D Chemical Structure of 1-(4-Methylpiperazin-1-yl)propan-2-amine.
The physicochemical properties of a compound are critical in determining its suitability for various applications, including its behavior in biological systems. The following table summarizes key predicted and experimental properties.
| Property | Predicted Value | Notes |
| XlogP | -0.4 | Indicates high hydrophilicity.[2] |
| Topological Polar Surface Area (TPSA) | 32.5 Ų | A low TPSA suggests good potential for membrane permeability.[3] |
| Hydrogen Bond Donors | 1 | From the primary amine group.[3] |
| Hydrogen Bond Acceptors | 3 | Two nitrogen atoms in the piperazine ring and the primary amine nitrogen.[3] |
| Rotatable Bonds | 3 | Provides conformational flexibility.[3] |
Synthesis and Methodologies
While specific, peer-reviewed synthesis protocols for 1-(4-Methylpiperazin-1-yl)propan-2-amine are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles. A logical approach would involve the reductive amination of 1-(4-methylpiperazin-1-yl)propan-2-one.
This method is a cornerstone of amine synthesis due to its high efficiency and the ready availability of starting materials. The ketone precursor, 1-(4-methylpiperazin-1-yl)propan-2-one, is commercially available.[4]
Figure 2: Proposed Synthetic Pathway via Reductive Amination.
Experimental Protocol: Reductive Amination
The following protocol is a generalized procedure that would require optimization for specific laboratory conditions.
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Reaction Setup: In a round-bottom flask, dissolve 1-(4-methylpiperazin-1-yl)propan-2-one in a suitable solvent such as methanol or ethanol.
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Amine Source: Add an ammonium salt, such as ammonium chloride, to the solution. The in-situ formation of ammonia will drive the formation of the imine intermediate.
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Reducing Agent: Introduce a reducing agent. Sodium cyanoborohydride (NaBH3CN) is often the reagent of choice for its selectivity in reducing imines in the presence of ketones. Alternatively, catalytic hydrogenation (H2 over a palladium-on-carbon catalyst) can be employed.
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Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
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Workup and Purification: Upon completion, quench the reaction carefully. An acidic workup may be required to remove any unreacted reducing agent. The product can then be extracted into an organic solvent after basification of the aqueous layer. Final purification is typically achieved through column chromatography or distillation under reduced pressure.
Spectroscopic and Analytical Characterization
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¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple, distinct proton environments. Key signals would include:
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A singlet for the N-methyl group on the piperazine ring.
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Multiplets for the methylene protons of the piperazine ring.
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A multiplet for the methine proton adjacent to the primary amine.
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A doublet for the methyl group on the propane chain.
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A broad singlet for the primary amine protons, which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts would be indicative of their local electronic environments (i.e., attached to nitrogen or other carbons).
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Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺. The fragmentation pattern would be influenced by the stability of the resulting carbocations. A prominent fragment could arise from the cleavage of the C-C bond alpha to the primary amine, a common fragmentation pathway for amines.[5] The predicted m/z values for various adducts under different ionization conditions are available.[2]
Relevance in Medicinal Chemistry and Drug Development
The 4-methylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry. Its presence in a wide array of approved drugs, including antipsychotics, antihistamines, and anti-cancer agents, underscores its favorable pharmacokinetic and pharmacodynamic properties.[1] The piperazine ring can improve aqueous solubility and oral bioavailability, and the nitrogen atoms can serve as key interaction points with biological targets.
The propan-2-amine side chain introduces a primary amine, a common functional group in many neurotransmitters and other biologically active molecules. This group can participate in hydrogen bonding and ionic interactions with protein targets.
Given the combination of these two structural features, 1-(4-Methylpiperazin-1-yl)propan-2-amine represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to fragments of known bioactive compounds suggests it could be a starting point for lead optimization in various drug discovery programs. For instance, related piperazine-containing compounds have been investigated for their anti-infective properties and as inhibitors of human equilibrative nucleoside transporters.[6][7]
Conclusion
1-(4-Methylpiperazin-1-yl)propan-2-amine is a compound with significant potential as a scaffold and building block in medicinal chemistry and drug development. While detailed research on this specific molecule is limited, its structural components are well-represented in a multitude of bioactive compounds. This guide provides a foundational understanding of its chemical structure, properties, and a viable synthetic approach, intended to support and stimulate further research into its potential applications. The provided protocols and data serve as a starting point for researchers aiming to explore the chemical space around this intriguing molecule.
References
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PubChem. 1-(4-Methylpiperazin-1-yl)propan-2-one. National Center for Biotechnology Information. Available at: [Link]
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PubChemLite. 1-(4-methylpiperazin-1-yl)propan-2-amine. Available at: [Link]
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PubChem. 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link] (This is a related compound, used for contextual information on properties).
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Doc Brown's Chemistry. Mass spectrum of propan-2-amine. Available at: [Link]
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Wikipedia. Category:4-Methylpiperazin-1-yl compounds. Available at: [Link]
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MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available at: [Link]
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Frontiers in Pharmacology. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Available at: [Link]
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- 5. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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